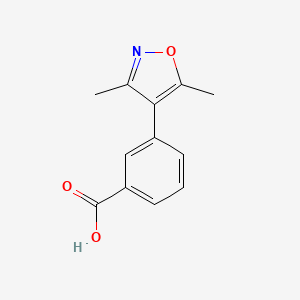

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-11(8(2)16-13-7)9-4-3-5-10(6-9)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHBCIWCIAFXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683262 | |

| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032938-26-3 | |

| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfochloride Intermediate Route

A patented method describes the preparation of 3,5-dimethylisoxazole-4-sulfochloride as a key intermediate. This involves:

- Stirring chlorosulfonic acid and adding 3,5-dimethylisoxazole dropwise at room temperature.

- Heating the mixture progressively to 110 °C.

- Quenching with ice and isolating the sulfochloride product by filtration and petroleum ether extraction.

This intermediate can be further transformed into derivatives suitable for coupling with benzoic acid moieties.

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | 3,5-Dimethylisoxazole + chlorosulfonic acid, 90 min addition, RT to 110 °C | Formation of 3,5-dimethylisoxazole-4-sulfochloride | 13.8% |

Condensation with Benzoic Acid Esters

The synthesis of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester, a closely related compound, typically involves condensation reactions between isoxazole derivatives and benzoic acid methyl esters. Critical factors include:

- Choice of solvent (ethanol or dichloromethane).

- Temperature control.

- Reaction time optimization.

Characterization by NMR and MS confirms structure and purity.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol or DCM | Solvent polarity affects reaction rates |

| Temperature | Ambient to reflux | Higher temps may improve yield |

| Reaction Time | Several hours | Monitored by TLC or HPLC |

One-Pot Cycloisomerization and Cyclization Methods

Recent advances include:

- AuCl3-catalyzed cycloisomerization of acetylenic oximes to selectively synthesize 3,5-disubstituted isoxazoles under mild conditions.

- One-pot synthesis from β-diketohydrazones and hydroxylammonium chloride in ethanol with acetic acid catalyst, yielding 3,5-dimethyl substituted isoxazoles with high regioselectivity and yields over 65%.

These methods provide efficient access to the isoxazole ring system with potential for subsequent functionalization to benzoic acid derivatives.

Mechanistic Insights and Catalysis

- The synthesis often involves nucleophilic attack of hydroxylamine on β-diketones or enaminones, followed by intramolecular cyclization to form the isoxazole ring.

- Catalysts such as AuCl3 or inorganic-organic hybrid catalysts (e.g., TiO2-SO3H) can enhance regioselectivity and yield.

- Bases like triethylamine are used in coupling steps to facilitate substitution reactions.

- The sulfochloride intermediate method yields moderate amounts but provides a useful handle for further functionalization.

- Condensation reactions require careful solvent and temperature control to maximize purity and yield.

- Catalytic methods using AuCl3 or hybrid catalysts show promise for regioselective and efficient isoxazole ring construction.

- One-pot synthesis from β-diketohydrazones offers a straightforward, high-yielding route to 3,5-dimethylisoxazoles, which can be further modified to benzoic acid derivatives.

- Mechanistic studies highlight the importance of nucleophilic substitution and intramolecular cyclization steps, with bases and catalysts playing crucial roles.

The preparation of this compound involves sophisticated synthetic strategies combining isoxazole ring formation and coupling to benzoic acid frameworks. Diverse methods such as sulfochloride intermediate synthesis, catalytic cycloisomerization, and one-pot cyclization provide multiple pathways, each with distinct advantages in yield, regioselectivity, and scalability. Optimization of reaction conditions, catalyst choice, and mechanistic understanding are key to efficient synthesis of this compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

- Acidity : The benzoic acid group (pKa ~4.2) ensures ionization at physiological pH, enhancing solubility compared to neutral isoxazole derivatives.

- Thermal Stability: Derivatives like N-(2-aminophenyl)-4-(3,5-dimethylisoxazol-4-yl)benzamide exhibit high melting points (240–247°C), suggesting robust crystallinity .

Key Differences and Advantages

| Parameter | 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic Acid | 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid | 5-Phenylisoxazole-3-carboxylic Acid |

|---|---|---|---|

| Substituent Position | Meta | Para | N/A |

| Synthetic Accessibility | Requires multi-step coupling | Direct ester hydrolysis | Single-step cyclization |

| Bioactivity | Intermediate for conjugates | Epigenetic modifier precursor | Standalone bioactive scaffold |

| Solubility | Moderate (polar benzoic acid group) | Similar to meta isomer | Lower (hydrophobic phenyl group) |

Biological Activity

3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews its biological activity, focusing on cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Cytotoxic Activity

Research has demonstrated that this compound exhibits notable cytotoxic properties against various cancer cell lines. A study reported its IC50 value against HL-60 (human promyelocytic leukemia) cells at approximately 95.4 µM, indicating a moderate level of cytotoxicity compared to other isoxazole derivatives . The compound's effectiveness appears to be linked to its ability to induce apoptosis and arrest the cell cycle.

The mechanisms underlying the cytotoxic effects include:

- Promotion of Apoptosis : The compound significantly decreases the expression of Bcl-2, an anti-apoptotic protein, while increasing the expression of pro-apoptotic factors such as Bax and p21WAF-1. This shift contributes to enhanced apoptosis in treated cells .

- Cell Cycle Arrest : The upregulation of p21WAF-1 suggests that the compound can induce cell cycle arrest, further contributing to its anti-proliferative effects .

Structure-Activity Relationships (SAR)

The biological activity of isoxazole derivatives has been extensively studied to understand how structural modifications affect their potency. Key findings include:

| Compound | Substituent | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | p-N(CH3)2 | 285.0 | Low activity |

| 2 | p-OH | 146.1 | Moderate activity |

| 3 | p-CH3 | 95.4 | High activity |

| 4 | p-OCH3 | 153.6 | Moderate activity |

| 5 | p-H | 151.4 | Moderate activity |

| 6 | p-Cl | 85.6 | High activity |

| ... | ... | ... | ... |

The data indicates that specific substitutions on the benzene ring enhance cytotoxicity, with halogenated and methyl groups showing particularly strong effects .

Study on Apoptosis Induction

In a detailed investigation, researchers treated HL-60 cells with varying concentrations of this compound over different time periods. The results showed a time-dependent increase in apoptotic cells:

- After 24 hours: 23% apoptotic cells

- After 48 hours: 60% apoptotic cells

- After 72 hours: 90% apoptotic cells

These findings suggest that the compound not only induces apoptosis effectively but does so more efficiently than some traditional treatments like retinoic acid derivatives .

Resistance Studies

Further studies explored the compound's efficacy against drug-resistant leukemia cell lines, such as HL60R and K562. The results indicated that it maintained significant apoptotic activity even in these resistant variants, highlighting its potential as a lead compound for developing new therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid, and what critical reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via hydrolysis of methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate using NaOH in a tetrahydrofuran/water mixture. Key parameters include stoichiometric ratios (e.g., 1:2.5 molar ratio of ester to NaOH), reaction duration (24 hours at room temperature), and purification steps (acidic washes and solvent evaporation). Yield optimization requires careful pH control during workup to avoid decomposition .

- Characterization : Post-synthesis, NMR (e.g., δ 8.02 ppm for aromatic protons) and IR (e.g., 1635 cm⁻¹ for carbonyl) are critical. TLC with hexane:ethyl acetate (8:2) monitors reaction progress .

Q. How is the purity of this compound validated in academic settings?

- Analytical Workflow : Combine spectroscopic methods (¹H/¹³C NMR, IR) with chromatographic techniques (TLC or HPLC). For example, the absence of ester peaks (δ ~3.8 ppm for methyl ester) in NMR confirms complete hydrolysis. Mass spectrometry (MS/ESI) verifies molecular weight (e.g., [M+H]⁺ at m/z 309.12) .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectral data when scaling up synthesis?

- Case Study : Scaling may introduce impurities from incomplete hydrolysis or side reactions. If NMR shows unexpected peaks (e.g., residual ester), repeat acidic washes or employ column chromatography. Comparative analysis with reference spectra (e.g., PubChem data for benzoic acid derivatives) helps identify anomalies .

- Advanced Tools : Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding in peak assignment for complex mixtures .

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Approach : Use molecular docking to assess interactions with biological targets (e.g., histone deacetylases). The isoxazole ring’s electron-withdrawing properties and benzoic acid’s carboxyl group enhance binding to metal ions in enzyme active sites. Software like AutoDock Vina models these interactions .

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the common byproducts during derivatization, and how are they characterized?

- Example : During amide formation (e.g., coupling with ortho-phenylenediamine), unreacted carboxylate or dimerization byproducts may form. LC-MS detects dimers (m/z ~616 for dimeric species), while IR identifies residual carboxyl groups (broad ~2500 cm⁻¹ O-H stretch) .

- Mitigation : Optimize coupling reagents (e.g., EDC/DMAP) and stoichiometry. Use inert atmospheres to prevent oxidation of amine reactants .

Methodological Challenges and Solutions

Q. What purification techniques are optimal for isolating this compound from complex mixtures?

- Techniques : Crystallization (e.g., dichloromethane for amide derivatives) or silica gel chromatography with gradients of ethyl acetate/hexane. Acid-base extraction isolates the benzoic acid moiety via solubility differences .

- Troubleshooting : Low yields after crystallization may require pH adjustment (e.g., <pH 3 for protonation) or anti-solvent addition .

Q. How does the electronic structure of the isoxazole ring influence the compound’s chemical behavior?

- Analysis : The isoxazole’s electron-deficient aromatic ring directs electrophilic substitution to the benzoic acid moiety. Resonance-assisted hydrogen bonding (RAHB) between the carboxyl group and isoxazole nitrogen stabilizes the structure, as evidenced by X-ray crystallography of analogs .

Applications in Drug Discovery

Q. What role does this compound play in designing epigenetic modifiers?

- Case Study : The compound serves as a precursor for N-(2-aminophenyl)-benzamide derivatives, which inhibit histone deacetylases (HDACs). The isoxazole enhances metabolic stability, while the carboxyl group facilitates metal coordination in HDAC active sites .

- Biological Testing : Evaluate IC₅₀ values against HDAC isoforms and assess cytotoxicity in cell lines (e.g., HeLa) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.